

(S)-V-0219 hydrochloride solubility and preparation

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Compound of Interest		
Compound Name:	(S)-V-0219	
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Technical Support Center: (S)-V-0219 Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, preparation, and handling of **(S)-V-0219** hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is (S)-V-0219 hydrochloride?

A1: **(S)-V-0219** hydrochloride is the enantiomerically pure form of V-0219, which is an orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] It works by enhancing the signaling of the endogenous GLP-1 peptide, which leads to potentiation of insulin secretion and may be used in research for obesity-associated diabetes.[3][4]

Q2: What is the mechanism of action of **(S)-V-0219** hydrochloride?

A2: **(S)-V-0219** hydrochloride allosterically modulates the GLP-1R, potentiating the downstream signaling cascade upon binding of GLP-1. This primarily involves the activation of the Gαs protein, leading to increased intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC).[5][6]







This cascade ultimately enhances glucose-stimulated insulin secretion from pancreatic β -cells. [3] **(S)-V-0219** hydrochloride has been shown to potentiate calcium fluxes in cells expressing the human GLP-1R.[1][7]

Q3: What are the recommended storage conditions for (S)-V-0219 hydrochloride?

A3: For long-term storage of the solid compound, it is recommended to store at -20°C for up to one month or -80°C for up to six months, kept sealed and away from moisture.[6] Stock solutions should also be stored at -20°C or -80°C. To ensure the integrity of the compound, avoid repeated freeze-thaw cycles.

Q4: Is (S)-V-0219 hydrochloride orally active?

A4: Yes, studies have shown that the (S)-enantiomer of V-0219 is orally efficacious in animal models, where it has been observed to improve glucose handling and reduce food intake.[3][4]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Precipitation observed during solution preparation.	The solubility limit of the compound in the chosen solvent system may have been exceeded.	Gently warm the solution and/or use sonication to aid in dissolution.[2][6] If precipitation persists, consider preparing a more dilute solution.
Inconsistent experimental results.	Degradation of the compound due to improper storage or handling.	Prepare fresh working solutions for each experiment from a properly stored stock solution.[2][6] Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after preparation.
The compound may have low solubility in the aqueous buffer used for the experiment.	Consider using a co-solvent such as DMSO in your final assay buffer (typically at a low final concentration, e.g., <0.5%) to maintain solubility. Ensure the final solvent concentration is consistent across all experimental conditions and controls.	
Low or no observable biological activity.	The concentration of the endogenous agonist (GLP-1) is insufficient for the PAM to exert its effect.	As a positive allosteric modulator, (S)-V-0219 hydrochloride requires the presence of the orthosteric agonist (GLP-1) to be active. Ensure that the experimental system contains an appropriate concentration of GLP-1.
The incorrect enantiomer or the racemic mixture was used.	Confirm the identity and purity of the compound. The (S)-enantiomer has been	



specifically identified as orally active in vivo.[4]

Quantitative Data Summary Solubility of V-0219 Hydrochloride

While specific quantitative solubility data for the (S)-enantiomer is not readily available, the following data for the racemic V-0219 hydrochloride provides a strong reference point.

Solvent System	Solubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (≥ 5.59 mM)[8]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (≥ 5.59 mM)[8]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (≥ 5.59 mM)[8]
Water	Reported as "Soluble" (qualitative)[5]
DMSO	Stock solutions of 10 mM can be prepared.[9]

Experimental Protocols Preparation of (S)-V-0219 Hydrochloride from its Free Base

This protocol is based on the general procedure for the synthesis of V-0219 hydrochloride from its free amine form as described in the primary literature.[3]

Materials:

- (S)-V-0219 free amine
- Anhydrous diethyl ether (Et2O) or dichloromethane (DCM)
- 2 M HCl in Et2O



Argon atmosphere

Procedure:

- Dissolve the (S)-V-0219 free amine in anhydrous Et2O or DCM (approximately 6 mL per mmol of the amine) under an argon atmosphere.
- Add a 2 M solution of HCl in Et2O (3 mL per mmol of the amine) to the solution.
- Allow the mixture to stand for 2 hours.
- The resulting hydrochloride salt will precipitate. Isolate the solid by filtration or by evaporation
 of the solvent.
- Wash the isolated solid to remove any unreacted starting materials or excess HCl.

Preparation of a Dosing Solution for In Vivo Studies

The following is a detailed protocol for preparing a dosing solution of V-0219 hydrochloride, which can be adapted for **(S)-V-0219** hydrochloride.[8]

Materials:

- (S)-V-0219 hydrochloride
- DMSO
- PEG300
- Tween-80
- Saline

Procedure for a 1 mL working solution:

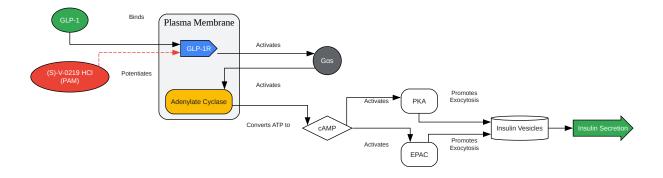
- Prepare a stock solution of (S)-V-0219 hydrochloride in DMSO (e.g., 25 mg/mL).
- In a clean vial, add 100 μL of the DMSO stock solution.



- Add 400 μL of PEG300 to the vial and mix thoroughly.
- Add 50 μL of Tween-80 and mix until the solution is homogeneous.
- Add 450 μ L of saline to bring the final volume to 1 mL. Mix well.
- If any precipitation or phase separation is observed, gently warm and/or sonicate the solution until it becomes clear.[8] It is recommended to prepare this solution fresh on the day of use.

 [2]

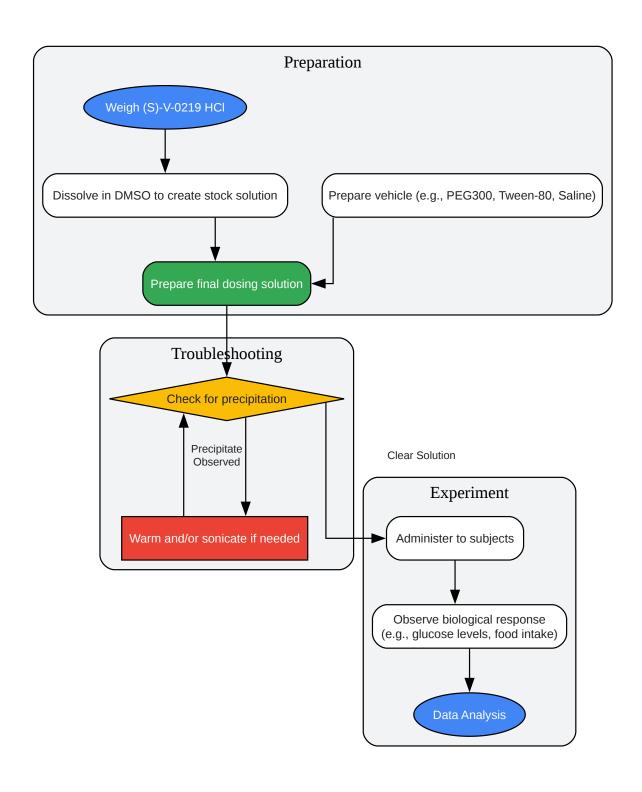
Visualizations



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Caption: GLP-1R signaling pathway potentiated by (S)-V-0219 HCl.





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Caption: Experimental workflow for in vivo studies.



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